molecular formula C18H14Cl2N2 B293062 8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B293062
M. Wt: 329.2 g/mol
InChI Key: FGLOCTXHRKYREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoline derivatives with additional functional groups .

Comparison with Similar Compounds

8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is similar to other quinoline derivatives, such as 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid and 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile . it is unique in its specific chemical structure and the presence of both chloro and methyl groups, which contribute to its distinct biological activities. The presence of these functional groups enhances its ability to interact with molecular targets and exhibit potent biological effects.

Properties

Molecular Formula

C18H14Cl2N2

Molecular Weight

329.2 g/mol

IUPAC Name

8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline

InChI

InChI=1S/C18H14Cl2N2/c1-11-15-8-9-22(14-5-2-12(19)3-6-14)18(15)16-10-13(20)4-7-17(16)21-11/h2-7,10H,8-9H2,1H3

InChI Key

FGLOCTXHRKYREZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)Cl)C3=C1CCN3C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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